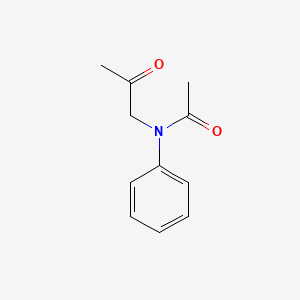
N-(2-oxopropyl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxopropyl)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a 2-oxopropyl group attached to the nitrogen atom of the acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxopropyl)-N-phenylacetamide can be achieved through several methods. One common approach involves the reaction of N-phenylacetamide with 2-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N-(2-oxopropyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of this compound oxo derivatives.
Reduction: Formation of N-(2-hydroxypropyl)-N-phenylacetamide.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(2-oxopropyl)-2-phenylacetamide, also known by its molecular formula C11H13NO2, is an organic compound that features a phenylacetamide group attached to a 2-oxopropyl moiety. It has applications in chemistry, biology, medicine, and industry.
Chemical Properties and Structure
The compound's IUPAC name is N-(2-oxopropyl)-2-phenylacetamide. Other identifiers include its CID number (2801284) . It has a molecular weight of 191.23 g/mol.
Potential Applications
N-(2-oxopropyl)-2-phenylacetamide is a versatile compound with potential applications spanning across various scientific and industrial fields.
Scientific Research
- Chemistry It serves as a building block in the synthesis of complex molecules.
- Biology It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Medicine It is explored for potential therapeutic effects in treating various diseases.
- Industry It is utilized in the development of new materials and chemical processes.
N-(2-oxopropyl)-2-phenylacetamide's biological activity is attributed to its interaction with specific molecular targets. It may exert effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Enzyme Inhibition It has the potential to inhibit enzymes involved in inflammatory pathways, which could lead to reduced inflammation and pain relief.
- Receptor Modulation It may bind to various receptors, modulating their activity and influencing cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity and has been investigated for its efficacy against various pathogens, demonstrating potential as an antimicrobial agent. In vitro studies have shown that similar compounds can inhibit bacterial growth, suggesting that N-(2-oxopropyl)-2-phenylacetamide may possess comparable properties.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been a focal point of research. It is hypothesized that N-(2-oxopropyl)-2-phenylacetamide can modulate inflammatory pathways by inhibiting specific enzymes such as cyclooxygenase (COX), which play a critical role in the inflammatory response.
作用机制
The mechanism of action of N-(2-oxopropyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
相似化合物的比较
N-(2-oxopropyl)-N-phenylacetamide can be compared with other similar compounds, such as:
N-(2-oxopropyl)-N-picolylbenzimidazolium chloride: Similar in structure but with a picolyl group instead of a phenyl group.
This compound oxo derivatives: Oxidized forms of the compound.
N-(2-hydroxypropyl)-N-phenylacetamide: Reduced form of the compound.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
属性
CAS 编号 |
64450-18-6 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC 名称 |
N-(2-oxopropyl)-N-phenylacetamide |
InChI |
InChI=1S/C11H13NO2/c1-9(13)8-12(10(2)14)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
InChI 键 |
KFBRHUBJEYDSMR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CN(C1=CC=CC=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















